![molecular formula C9H7NO3S B182574 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester CAS No. 72730-39-3](/img/structure/B182574.png)
2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
Overview
Description
2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
Mechanism of Action
Target of Action
The primary target of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, also known as Methyl 2-Mercaptobenzo[d]oxazole-5-carboxylate, is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .
Mode of Action
This compound inhibits hCAs by showing a peculiar binding mode . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . This compound interacts with this active site, leading to the inhibition of the enzyme .
Biochemical Pathways
The inhibition of hCAs affects a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism . Thus, abnormal levels or activities of these enzymes are commonly associated with various diseases .
Result of Action
The inhibition of hCAs by this compound can potentially manage a variety of disorders such as glaucoma and edema, or used as anticonvulsants, and antiobesity and antitumor drugs . .
Biochemical Analysis
Biochemical Properties
2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester has been shown to interact with hCAs, which are involved in a wide range of physiological processes in many tissues and organs . These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . The compound’s interaction with these enzymes suggests it may play a role in processes such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .
Cellular Effects
The effects of this compound on cells are largely tied to its interaction with hCAs. By inhibiting these enzymes, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of hCAs . This binding inhibits the enzyme’s activity, which could lead to changes in gene expression and other cellular processes .
Metabolic Pathways
Given its interaction with hCAs, it may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester typically involves the condensation of 2-aminophenol with carbon disulfide and subsequent cyclization. One common method includes the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization with methyl chloroformate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or ionic liquids may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
MBCME exhibits various biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : MBCME and its derivatives have shown promise as antimicrobial agents against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds with specific substituents on the benzothiazole nucleus demonstrated significant inhibitory effects on bacterial growth .
- Antitumor Activity : Research indicates that MBCME derivatives can inhibit the growth of cancer cells. For example, certain synthesized compounds exhibited remarkable cytotoxic effects against HeLa cervical cancer cells, with inhibition rates reaching approximately 80% .
- Anti-inflammatory Properties : MBCME has been studied for its potential to inhibit inflammatory pathways. Derivatives have been evaluated in animal models for their ability to reduce edema, showcasing moderate to strong anti-inflammatory effects .
Materials Science Applications
In addition to its biological significance, MBCME is utilized in materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for modifications that can tailor material characteristics for specific applications.
- Sensor Development : MBCME has potential applications in developing sensors due to its chemical reactivity. The mercapto group can facilitate interactions with metal ions or other analytes, making it suitable for sensor technology.
Case Studies and Research Findings
Several studies have documented the efficacy of MBCME in various applications:
- Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties of MBCME derivatives found that specific structural modifications significantly enhanced activity against Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions showed particularly potent effects .
- Cytotoxicity Assessment : In vitro assays demonstrated that MBCME derivatives selectively inhibited cancer cell lines while sparing normal fibroblasts, indicating a favorable therapeutic index .
- Inflammation Model Evaluation : Animal studies indicated that certain derivatives of MBCME effectively reduced carrageenan-induced paw edema, suggesting potential use as anti-inflammatory agents .
Summary Table of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus |
Antitumor agents | Up to 80% inhibition in HeLa cells | |
Anti-inflammatory drugs | Significant reduction in edema | |
Materials Science | Polymer synthesis | Enhances material properties |
Sensor technology | Reactivity allows for metal ion detection |
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with similar biological activities.
2-Mercapto-1,3-benzoxazole: Lacks the ester group but shares the thiol functionality.
5-Carboxybenzoxazole: Contains a carboxylic acid group instead of the ester.
Uniqueness
2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester is unique due to the presence of both the thiol and ester functionalities, which can participate in a variety of chemical reactions and interactions.
Biological Activity
2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (MBE) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
Chemical Formula: C₉H₇NO₃S
Molecular Weight: 209.22 g/mol
Functional Groups: Contains a benzoxazole ring, a mercapto group (-SH), and a carboxylic acid methyl ester functional group. These features contribute to its reactivity and biological activity.
Target Enzymes
The primary target of MBE is human carbonic anhydrases (hCAs), which play crucial roles in various physiological processes such as pH regulation, gas exchange, and ion transport. Inhibition of these enzymes can influence metabolic pathways significantly.
Mode of Action
MBE inhibits hCAs through a unique binding mode at the active site, leading to altered cellular functions. This inhibition has implications for managing conditions like glaucoma, edema, and even certain cancers due to its effects on cellular signaling pathways and metabolism.
Antimicrobial Properties
Research indicates that MBE exhibits notable antimicrobial activity. It has been tested against various microbial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these activities are summarized in Table 1.
Microbial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15.6 |
Candida albicans | 20.0 |
Escherichia coli | 25.0 |
Anticancer Activity
MBE has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). Studies have shown that derivatives of MBE can induce apoptosis in these cells through various pathways.
- Case Study: A study reported that MBE derivatives exhibited IC50 values ranging from 10 to 30 µM against the MCF-7 cell line, indicating potent anticancer potential .
Cellular Effects
The interaction of MBE with hCAs affects cellular functions such as:
- Cell Signaling: Alters pathways involved in cell growth and apoptosis.
- Gene Expression: Modifies the expression of genes related to inflammation and cancer progression.
- Metabolic Pathways: Influences metabolic fluxes within cells, potentially leading to altered energy production and utilization.
Scientific Research Applications
MBE is utilized in various fields:
- Medicinal Chemistry: Investigated for its potential as an antimicrobial agent and anticancer drug.
- Material Science: Explored for its properties as a precursor in synthesizing novel materials.
- Biochemistry: Used in studies examining enzyme inhibition and metabolic regulation .
Comparison with Similar Compounds
The following table compares MBE with structurally similar compounds regarding their biological activities:
Compound | Activity | Unique Features |
---|---|---|
Benzoxazole | Antimicrobial | Basic structure without thiol functionality |
2-Mercapto-1,3-benzoxazole | Anticancer | Lacks ester group |
5-Carboxybenzoxazole | Antifungal | Contains carboxylic acid instead of ester |
Properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-7-6(4-5)10-9(14)13-7/h2-4H,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJGRFGKJKXVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415473 | |
Record name | 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72730-39-3 | |
Record name | 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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